Phellodenol C

CAS No.: 612086-89-2

Cat. No.: VC17008718

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612086-89-2 |

|---|---|

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

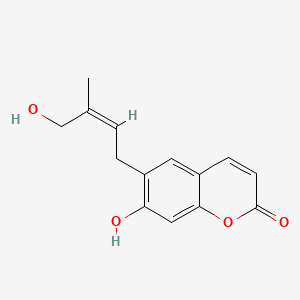

| IUPAC Name | 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one |

| Standard InChI | InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2- |

| Standard InChI Key | JUOLTTLEQHQQED-MBXJOHMKSA-N |

| Isomeric SMILES | C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |

| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Phellodenol C features a 7-hydroxycoumarin backbone substituted with a (Z)-4-hydroxy-3-methylbut-2-enyl group at C-6 (IUPAC: 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one) . Key structural attributes include:

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.26 g/mol |

| CAS Registry | 612086-89-2 |

| SMILES | C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |

| InChIKey | JUOLTTLEQHQQED-MBXJOHMKSA-N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The Z-configuration of the prenyl side chain critically influences its three-dimensional conformation, as evidenced by PubChem’s 3D conformer model .

Natural Occurrence and Biosynthetic Context

Botanical Sources

Phellodenol C has been identified in:

-

Phellodendron chinense var. glabriusculum (Chuan Huang Bai)

These species are integral to Traditional Chinese Medicine (TCM), where their bark (Phellodendri Cortex) treats inflammatory and infectious conditions .

Biosynthetic Pathway

While no direct studies on Phellodenol C biosynthesis exist, analogous coumarins in Phellodendron arise via the phenylpropanoid pathway. Hydroxylation and prenylation at C-6/C-7 positions are hypothesized to yield its structure, paralleling routes for related coumarins like phellodendroside .

Pharmacological Activities (In Vitro/In Vivo)

Antimicrobial Effects

Crude P. amurense extracts exhibit MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli . Synergy between Phellodenol C and alkaloids (e.g., berberine) may enhance bacterial membrane disruption, though isolate-specific data are unavailable.

Table 2: Reported Bioactivities of Phellodendron Coumarins

| Compound | Activity (Model) | IC50/EC50 | Source |

|---|---|---|---|

| Phellodenol C | Not yet quantified | N/A | |

| Phellamurin | TNF-α inhibition (RAW264.7) | 8.2 μM | |

| Phellodendroside | COX-2 suppression (in vitro) | 12.4 μM |

Pharmacokinetic and Toxicological Profile

Metabolism and Excretion

Hepatic CYP3A4/2D6-mediated oxidation is probable, given structural similarities to metabolized coumarins . Renal excretion likely predominates, as with berberine analogs .

Toxicity Considerations

Phellodendri Cortex extracts demonstrate LD50 >5 g/kg in rats , but isolate-specific toxicity for Phellodenol C is unstudied. Caution is advised in hemolytic or neonatal contexts due to berberine co-occurrence .

Prospective Applications and Research Gaps

Therapeutic Opportunities

-

Dermatology: Potential for atopic dermatitis management, mirroring obacunone’s efficacy in reducing IgE levels .

-

Oncology: Coumarin derivatives often exhibit antiproliferative effects; screening against cancer cell lines is warranted.

Industrial Relevance

-

Cosmeceuticals: Antioxidant properties could stabilize topical formulations.

-

Agricultural Antifungals: Structural motifs align with antifungal coumarins like osthol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume